molecular formula C8H10N2O3 B14110132 3-(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)prop-2-enoic acid

3-(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)prop-2-enoic acid

Cat. No.: B14110132
M. Wt: 182.18 g/mol
InChI Key: CQPZNSOWDZTHBE-UHFFFAOYSA-N
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Description

The compound with the molecular formula C8H10N2O3 azatyrosine . It is a derivative of the amino acid tyrosine, where the aromatic ring is substituted with a pyridine ring. This compound has a molecular weight of 182.18 g/mol and is known for its biological and chemical significance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azatyrosine can be synthesized through various synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with L-alanine in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of azatyrosine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to obtain the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Azatyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azatyrosine has a wide range of applications in scientific research:

Mechanism of Action

Azatyrosine exerts its effects through various mechanisms:

    Molecular Targets: It targets specific enzymes and proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, differentiation, and apoptosis. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azatyrosine’s uniqueness lies in its pyridine ring, which imparts distinct chemical and biological properties compared to other amino acids. This structural difference allows azatyrosine to participate in unique chemical reactions and exhibit specific biological activities .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)prop-2-enoic acid

InChI

InChI=1S/C8H10N2O3/c1-5(2)8-10-9-6(13-8)3-4-7(11)12/h3-5H,1-2H3,(H,11,12)

InChI Key

CQPZNSOWDZTHBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(O1)C=CC(=O)O

Origin of Product

United States

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